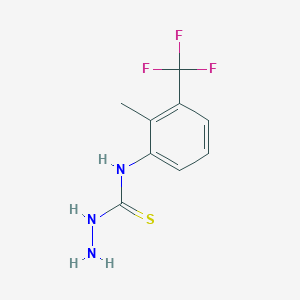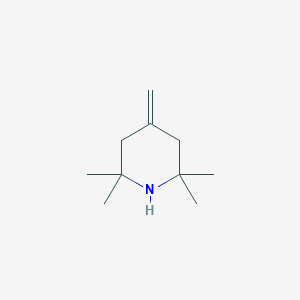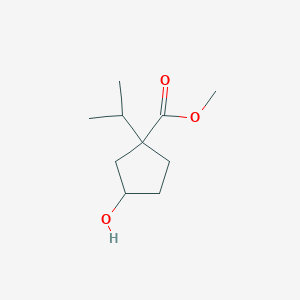
Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate is a versatile organic compound belonging to the class of esters. It features a cyclopentane ring substituted with a hydroxyl group at the third position and an isopropyl group at the first position, along with a methoxycarbonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation and Esterification: The compound can be synthesized through the hydroxylation of 1-isopropylcyclopentanecarboxylic acid followed by esterification with methanol in the presence of an acid catalyst.
Grignard Reaction: Another approach involves the Grignard reaction, where a Grignard reagent derived from isopropyl magnesium chloride reacts with cyclopentanecarboxylic acid chloride, followed by hydrolysis and esterification.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process involving controlled reaction conditions to ensure purity and yield.
Continuous Flow Process: Continuous flow chemistry can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid.
Reduction: 3-hydroxy-1-isopropylcyclopentane.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 3-hydroxy-1-methylcyclopentanecarboxylate: Similar structure but with a methyl group instead of isopropyl.
Methyl 3-hydroxy-1-ethylcyclopentanecarboxylate: Similar structure but with an ethyl group instead of isopropyl.
This comprehensive overview highlights the significance of Methyl 3-hydroxy-1-isopropylcyclopentanecarboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-hydroxy-1-propan-2-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(9(12)13-3)5-4-8(11)6-10/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
YMYJSPQARYEUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


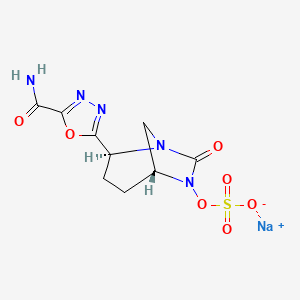
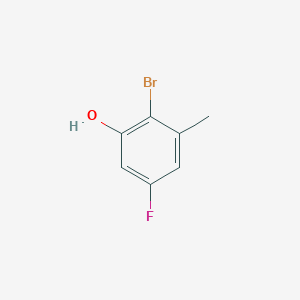

![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
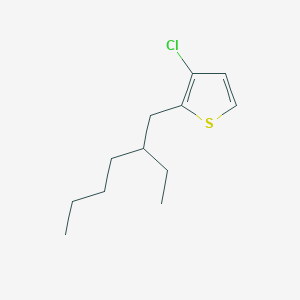
![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)
![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
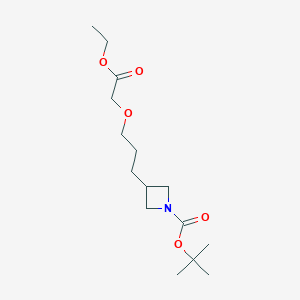
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)

